molecular formula C16H17N3O3 B2723882 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide CAS No. 1428373-27-6

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2723882
CAS No.: 1428373-27-6
M. Wt: 299.33
InChI Key: DYWSYXUNXDTFOA-UHFFFAOYSA-N
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Description

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method is the condensation of β-keto esters with hydroxylamine in the presence of an alkali, which forms the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent reaction conditions to control temperature, pressure, and pH levels. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the cyclopropylamino group can be replaced with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects in disease treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-4-carboxamide is unique due to its combination of a cyclopropylamino group and an isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-10-14(9-17-22-10)16(21)19-13-4-2-11(3-5-13)8-15(20)18-12-6-7-12/h2-5,9,12H,6-8H2,1H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYWSYXUNXDTFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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